3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
Description
3-(Benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is a sulfonamide derivative featuring a benzenesulfonyl group linked to a propanamide backbone, which is further substituted with a 4,5-dimethylthiazole moiety. Its molecular formula is C₁₅H₁₆N₂O₃S₂, with a molecular weight of 348.43 g/mol. The benzenesulfonyl group enhances stability and may influence solubility and membrane permeability, while the thiazole ring is a common pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-10-11(2)20-14(15-10)16-13(17)8-9-21(18,19)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJORBBLVPFZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the thiazole derivative in the presence of a base like pyridine.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated thiazole with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and appropriate solvents like acetic acid.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research and application in medicinal chemistry:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains.
- Neuropharmacological Effects : Its structure suggests potential effects on neurotransmitter systems, which may lead to anxiolytic or antidepressant properties.
Anticancer Mechanism
A study by Nacher-Luis et al. (2024) evaluated the anticancer efficacy of benzothiazole derivatives, including this compound. The research utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. Key findings include:
- Cell Lines Tested :
- HeLa (Cervical Cancer) : IC50 = 15 µM, mechanism involves apoptosis induction.
- MCF-7 (Breast Cancer) : IC50 = 20 µM, mechanism involves cell cycle arrest.
- A549 (Lung Cancer) : IC50 = 25 µM, mechanism involves intrinsic pathway activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Intrinsic pathway activation |
Antimicrobial Activity
The antimicrobial potential of the compound was assessed against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
The benzenesulfonyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity.
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibitory effect |
| Escherichia coli | Inhibitory effect |
Neuropharmacological Effects
Research indicates that compounds with piperazine scaffolds can influence serotonin receptors. This suggests that the compound may possess anxiolytic or antidepressant properties; however, further studies are needed to elucidate these effects specifically for this compound.
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation |
| Antimicrobial | Activity against S. aureus, E. coli |
| Neuropharmacological | Potential effects on serotonin receptors |
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiazole ring may interact with nucleic acids or proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it with two analogous compounds from the provided evidence (Product Index, 2019):
BG15406: N-(4,5-Dimethyl-1,3-Thiazol-2-yl)-2-[3-(4-Ethoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-yl]Propanamide
- Molecular Formula : C₂₀H₂₂N₄O₃S
- Molecular Weight : 398.48 g/mol
- Key Structural Differences: Replaces the benzenesulfonyl group with a pyridazinone ring substituted with a 4-ethoxyphenyl group. The ethoxy group may increase lipophilicity compared to the sulfonyl group in the target compound, affecting pharmacokinetics.
| Property | Target Compound | BG15406 |
|---|---|---|
| Core Functional Group | Benzenesulfonyl | Pyridazinone |
| Molecular Weight | 348.43 g/mol | 398.48 g/mol |
| Bioactivity Potential | Sulfonamide-based inhibition | Pyridazinone-mediated binding |
| Solubility | Moderate (polar sulfonyl) | Lower (ethoxy group) |
BG15427: N-[2-(Furan-3-yl)Ethyl]-1-(3-Methylphenyl)Methanesulfonamide
- Molecular Formula: C₁₄H₁₇NO₃S
- Molecular Weight : 279.35 g/mol
- Key Structural Differences: Features a furan-3-yl ethyl group instead of a thiazole ring. The methylphenyl group introduces steric bulk but lacks the dimethyl substitution seen in the target compound’s thiazole.
| Property | Target Compound | BG15427 |
|---|---|---|
| Heterocyclic Core | Thiazole (4,5-dimethyl) | Furan |
| Molecular Weight | 348.43 g/mol | 279.35 g/mol |
| Electronic Effects | Electron-deficient (sulfonyl) | Electron-rich (furan) |
| Metabolic Stability | High (sulfonamide) | Moderate (furan oxidation) |
Research Findings and Implications
- Target Compound : The benzenesulfonyl group may confer higher metabolic stability compared to BG15427’s furan, which is prone to oxidative degradation. Its thiazole ring’s dimethyl substitution could enhance steric shielding, prolonging half-life.
- BG15406: The pyridazinone core in BG15406 is associated with kinase inhibition (e.g., MAPK or CDK targets) in literature, suggesting divergent therapeutic applications compared to the sulfonamide-focused target compound.
- BG15427 : The furan group’s polarity might improve aqueous solubility but reduce membrane permeability relative to the target compound’s thiazole-sulfonamide combination.
Biological Activity
3-(Benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 4,5-dimethylthiazole with a benzenesulfonyl chloride derivative under basic conditions. This method ensures the formation of the desired amide linkage with high yields.
Anticancer Properties
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds range from 0.14 to 8.59 μM, indicating potent activity against these malignancies .
Table 1: Cytotoxicity Data for Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 0.14 |
| Compound B | MCF7 | 0.31 |
| Compound C | HeLa | 0.75 |
| This compound | TBD | TBD |
The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of critical enzymes such as topoisomerases and the induction of apoptosis through various pathways including caspase activation and cell cycle arrest . The presence of electron-donating groups on the thiazole ring structure can enhance these activities by increasing binding affinity to target proteins.
Comparative Studies
Comparative studies with other thiazole-based compounds reveal that while many exhibit similar biological activities, the unique structural features of this compound may confer distinct advantages in terms of selectivity and potency against specific cancer types.
Table 2: Comparison of Biological Activities
| Compound | Type | Activity |
|---|---|---|
| Sulfathiazole | Antimicrobial | Moderate |
| Ritonavir | Antiviral | High |
| This compound | Anticancer | TBD |
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings. For example, a study involving a series of benzimidazole derivatives demonstrated that structural modifications significantly impacted cytotoxicity against cancer cells. These findings suggest that similar modifications to the thiazole structure in this compound could lead to enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
